N-(2,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of heterocyclic acetamide derivatives featuring an imidazo[2,1-c][1,2,4]triazole core. Key structural elements include:
- Imidazotriazole scaffold: A fused bicyclic system (imidazole + triazole) with sulfur at position 3 .
- Sulfanylacetamide side chain: A thioether-linked acetamide group at position 3, terminating in a 2,5-dimethylphenyl moiety, which may influence steric bulk and metabolic stability .
The ethoxy group (OCH₂CH₃) enhances solubility compared to methoxy analogs, while the 2,5-dimethylphenyl group provides steric hindrance that could modulate target binding .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-4-29-18-9-7-17(8-10-18)26-11-12-27-21(26)24-25-22(27)30-14-20(28)23-19-13-15(2)5-6-16(19)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHHAFHFJQGTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is the condensation of 2,5-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole-3-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-c][1,2,4]triazole moiety using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides or alcohols
Substitution: Substituted phenyl or imidazo[2,1-c][1,2,4]triazole derivatives
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with imidazole and triazole moieties exhibit notable antimicrobial properties. N-(2,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has been evaluated for its efficacy against various bacterial and fungal strains. The unique structural features contribute to its ability to disrupt microbial cell function.
Anticancer Properties
Studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. The mechanism likely involves interaction with enzymes or receptors critical for tumor growth. Ongoing research is focused on elucidating the precise molecular targets of this compound in cancer therapy.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are being investigated due to its ability to modulate immune responses. Initial findings suggest it may inhibit pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases.
Pesticidal Activity
The imidazole and triazole structures are known for their pesticide properties. Preliminary studies suggest that this compound may serve as an effective pesticide against certain pests and diseases affecting crops. Its application could enhance crop yield while reducing reliance on traditional chemical pesticides.
Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to be used as a building block in the synthesis of novel polymers. These polymers could exhibit enhanced thermal stability and mechanical properties compared to conventional materials. Research is ongoing to explore its integration into composite materials for various industrial applications.
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Disruption of microbial cell function |
| Anticancer therapy | Targeting cell cycle regulation | |
| Anti-inflammatory treatments | Modulation of immune responses | |
| Agricultural Science | Pesticides | Inhibition of pests and diseases in crops |
| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of imidazole compounds demonstrated that those with similar structural motifs to this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent response with minimal cytotoxicity to human cells.
Case Study 2: Anticancer Activity
In vitro studies revealed that the compound could induce apoptosis in breast cancer cell lines by activating caspase pathways. This suggests potential as a lead compound for developing new anticancer drugs targeting specific cellular mechanisms.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the imidazo[2,1-c][1,2,4]triazole moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the triazole/imidazole core and acetamide side chain, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
1,2,3-Triazole derivatives (e.g., ) exhibit distinct electronic profiles due to differing nitrogen positions.
Substituent Effects: Ethoxy vs. Methoxy: The target compound’s 4-ethoxyphenyl group provides moderate electron-donating effects and higher lipophilicity than methoxy analogs . Aromatic Moieties: Pyridinyl () and naphthalenyl () groups introduce polarizable π-systems, which may improve binding to hydrophobic enzyme pockets.
Biological Activity Trends: Anti-exudative activity has been reported for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives at 10 mg/kg, comparable to diclofenac . Structural similarity principles () suggest that the target compound may share enzyme inhibitory or anticancer activities with analogs like lankacidin C ().
Synthetic Accessibility :
- Thiol-alkylation and cycloaddition reactions are common (e.g., ), but yields vary with substituent complexity (e.g., 47% for a nitrophenyl analog ).
Biological Activity
N-(2,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a dimethoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole core known for its biological activities.
Structure and Properties
The molecular formula of the compound is . Its structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and biological activity |
| Imidazo[2,1-c][1,2,4]triazole | Known for diverse biological activities |
| Sulfanyl Linkage | Facilitates interaction with biological targets |
Pharmacological Profile
Research indicates that compounds containing imidazole and triazole moieties often exhibit a range of biological activities including anti-inflammatory and antimicrobial effects. The specific biological activities of this compound have not been extensively documented in the literature. However, its structural analogs have shown promising results in various studies.
Case Studies:
-
Dopamine Receptor Agonism : Related compounds have been investigated for their activity as dopamine receptor agonists. For instance, studies on similar structures have demonstrated selective agonistic activity at D3 dopamine receptors while minimizing D2 receptor interactions .
Compound ID D3R Agonist Activity (EC50) D2R Antagonist Activity (IC50) 1 710 ± 150 nM 15,700 ± 3,000 nM 2 278 ± 62 nM 9,000 ± 3,700 nM - Anti-inflammatory Effects : Compounds with similar imidazole structures have been reported to possess anti-inflammatory properties. For example, derivatives have been tested against inflammation induced by microbial infections and showed significant inhibition compared to standard drugs .
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Interaction with dopamine receptors could influence neurotransmitter systems related to mood and behavior.
- Enzyme Inhibition : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), which is involved in inflammatory processes .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step synthetic pathways that may require specific reagents such as acetic anhydride for acetamide formation. The reaction conditions are critical for optimizing yields.
Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using hydrogen peroxide or potassium permanganate. |
| Reduction | Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride. |
| Substitution | Undergoes nucleophilic or electrophilic substitution depending on conditions. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
